molecular formula C11H12ClNO3 B1613430 5-Chloro-1-(3-nitrophenyl)-1-oxopentane CAS No. 487058-74-2

5-Chloro-1-(3-nitrophenyl)-1-oxopentane

Cat. No. B1613430
M. Wt: 241.67 g/mol
InChI Key: GGTSSSWOQWTQRV-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-nitrophenyl)-1-oxopentane, also known as 5-Chloro-1-(3-nitrophenyl)-1-oxopentane, is a chemical compound composed of a five-carbon backbone and a nitrophenyl group. It is a member of the nitrophenyl family of compounds, which are used in a variety of scientific and industrial applications. 5-Chloro-1-(3-nitrophenyl)-1-oxopentane has been investigated for its potential use in the synthesis of pharmaceuticals, in the study of biochemical and physiological processes, and in laboratory experiments.

Scientific Research Applications

  • Chemical Synthesis and Molecular Interactions :

    • A study by Kopylovich et al. (2011) demonstrated a novel shift of a nitro group in phenylhydrazo-β-diketone compounds, which could have implications for the synthesis and understanding of molecular interactions in similar compounds (Kopylovich et al., 2011).
  • Corrosion Inhibition :

    • Lagrenée et al. (2001) investigated the inhibitive effect of substituted oxadiazoles, related to 5-Chloro-1-(3-nitrophenyl)-1-oxopentane, on the corrosion of mild steel in hydrochloric acid, highlighting potential applications in corrosion prevention (Lagrenée et al., 2001).
  • Cytotoxicity and Potential Therapeutic Applications :

    • Das et al. (2006) explored the cytotoxic properties of compounds containing the 5-aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadienyl pharmacophore, which could be relevant for the development of new therapeutic agents (Das et al., 2006).
  • Polymer Synthesis and Applications :

    • Abd-Alla and El-Shahawy (1992) discussed the synthesis of poly[2,5-bis(m-nitrobenzylidene)-cyclopentanone sulphide] and its theoretical studies, providing insights into the potential applications of these polymers in various fields (Abd-Alla & El-Shahawy, 1992).
  • Optical Storage and Polymer Science :

    • Meng et al. (1996) explored azo polymers for reversible optical storage, indicating potential applications in data storage technologies (Meng et al., 1996).
  • Synthetic Chemistry and Catalysis :

    • Watanabe et al. (1984) studied the ruthenium-catalyzed reduction of nitroarenes and azaaromatic compounds, which could be significant for synthetic chemistry and catalytic processes (Watanabe et al., 1984).

properties

IUPAC Name

5-chloro-1-(3-nitrophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-7-2-1-6-11(14)9-4-3-5-10(8-9)13(15)16/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTSSSWOQWTQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621993
Record name 5-Chloro-1-(3-nitrophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(3-nitrophenyl)-1-oxopentane

CAS RN

487058-74-2
Record name 5-Chloro-1-(3-nitrophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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